molecular formula C14H19N3O2S B016026 Dansyl ethylenediamine CAS No. 35060-08-3

Dansyl ethylenediamine

Cat. No.: B016026
CAS No.: 35060-08-3
M. Wt: 293.39 g/mol
InChI Key: CSJXLKVNKAXFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dansylethylenediamine is a fluorescent probe widely used in various scientific fields. It is known for its ability to bind to proteins and other biomolecules, making it a valuable tool in biochemical and medical research .

Mechanism of Action

Target of Action

The primary target of Dansyl Ethylenediamine is proteins . More specifically, it is used for the synthesis of protein-imprinted polymers . These polymers are capable of specific transduction of protein binding events into fluorescent signal changes .

Mode of Action

This compound interacts with its protein targets through a process known as dansylation . In this process, the compound is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with this compound, yielding dansylated reaction products . These products are well-retained on reverse-phase columns .

Biochemical Pathways

The compound plays a crucial role in the synthesis of protein-imprinted polymers . These polymers can specifically transduce protein binding events into fluorescent signal changes , which can be crucial in various biochemical pathways involving protein interactions.

Pharmacokinetics

The compound’s ability to react with free amines and form dansylated reaction products that are well-retained on reverse-phase columns suggests that it may have unique distribution and metabolism properties .

Result of Action

The primary result of this compound’s action is the formation of protein-imprinted polymers that can specifically transduce protein binding events into fluorescent signal changes . This allows for the detection and analysis of these protein binding events, which can be crucial in various biochemical and biomedical research applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the dansylation process occurs at room temperature in a sodium carbonate buffer . Additionally, the compound’s fluorescence properties can be affected by the pH of the environment . .

Chemical Reactions Analysis

Dansylethylenediamine undergoes several types of chemical reactions:

Comparison with Similar Compounds

Dansylethylenediamine is unique due to its strong fluorescent properties and ability to form stable derivatives with biomolecules. Similar compounds include:

Dansylethylenediamine stands out due to its specific binding capabilities and strong fluorescence, making it a valuable tool in scientific research.

Properties

IUPAC Name

N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-17(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)16-10-9-15/h3-8,16H,9-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJXLKVNKAXFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188566
Record name Dansylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35060-08-3
Record name Dansylethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035060083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dansylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Dansylethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethylenediamine (635 mg, 10.6 mmol) in chloroform (10 ml), a solution of dansyl chloride (285 mg, 1.06 mmol) in chloroform (12 ml) was dropwise added, and the reaction mixture was stirred at room temperature overnight, followed by addition of a bit of 1 N sodium hydroxide thereto for hydrolysis of unreacted dansyl chloride. The reaction mixture was concentrated, and the residue was combined with acetone. Insoluble materials were removed by filtration, and the filtrate was concentrated. Water (50 ml) was added to the residue, and extracted with ethyl acetate three times. The organic layer was dried over anhydrous sodium sulfate and concentrated. The residue was dissolved in a small amount of ethyl acetate, a bit of n-hexane was added thereto, and the resultant mixture was allowed to stand at room temperature overnight. The precipitate was collected and recrystallized from ethyl acetate to give Compound (1) (124 mg). Yield, 63 %.
Quantity
635 mg
Type
reactant
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dansyl ethylenediamine
Reactant of Route 2
Reactant of Route 2
Dansyl ethylenediamine
Reactant of Route 3
Reactant of Route 3
Dansyl ethylenediamine
Reactant of Route 4
Reactant of Route 4
Dansyl ethylenediamine
Reactant of Route 5
Reactant of Route 5
Dansyl ethylenediamine
Reactant of Route 6
Dansyl ethylenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.